molecular formula C11H16FN B3284552 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine CAS No. 787585-32-4

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine

Cat. No. B3284552
CAS RN: 787585-32-4
M. Wt: 181.25 g/mol
InChI Key: KEPZZWXEENDALY-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine, also known as 4-Fluoroamphetamine (4-FA), is a synthetic compound that has gained popularity in recent years due to its recreational use as a designer drug. However, this chemical compound has also been the subject of scientific research due to its potential therapeutic applications. In

Mechanism of Action

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine acts as a releasing agent and reuptake inhibitor of serotonin, dopamine, and norepinephrine. This mechanism of action is similar to traditional antidepressants, such as SSRIs. By increasing the levels of these neurotransmitters in the brain, this compound may help alleviate symptoms of depression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Research has shown that this compound increases the levels of serotonin, dopamine, and norepinephrine in the brain. Additionally, this compound has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine in lab experiments is its potential as a treatment for depression. Additionally, this compound has a lower risk of side effects compared to traditional antidepressants. However, one limitation of using this compound in lab experiments is its potential for abuse as a designer drug. Researchers must take precautions to ensure that the chemical is not misused.

Future Directions

There are several future directions for research on 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine. One direction is to further explore its potential as a treatment for depression. Additionally, research could focus on the potential therapeutic applications of this compound in other mental health conditions, such as anxiety disorders. Finally, research could focus on developing new compounds based on the structure of this compound with improved therapeutic potential and reduced risk of abuse.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine has been the subject of scientific research due to its potential therapeutic applications. One such application is its use as a potential treatment for depression. Research has shown that this compound has a similar mechanism of action to traditional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs). Additionally, this compound has been shown to have a lower risk of side effects compared to traditional antidepressants.

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-8-4-5-9(6-10(8)12)7-11(2,3)13/h4-6H,7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPZZWXEENDALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C)(C)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-N-[1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-yl]acetamide (131.6 g) obtained in Step 6 was dissolved in acetic acid (200 ml) and ethanol (1 L), and thiourea (46.6 g) was added. The mixture was stirred overnight at 100° C. The reaction mixture was cooled to room temperature, and the precipitated crystals were filtered. The filtrate was concentrated under reduced pressure, and 4N-sodium hydroxide solution (300 ml) was added to the obtained residue. The mixture was extracted 3 times with toluene. The organic layer was washed with brine, and concentrated under reduced pressure. The obtained residue was dissolved in diethyl ether (1 L) and 4N-hydrochloric acid/ethyl acetate solution (255 ml) was added dropwise under ice-cooling. The mixture was stirred for 1 hr and the precipitated crystals were collected by filtration. The obtained crystals were added to a mixture of toluene and 4N-aqueous sodium hydroxide solution. The toluene layer was separated, washed twice with water, and concentrated under reduced pressure to give the title compound (57.9 g).
Name
2-Chloro-N-[1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-yl]acetamide
Quantity
131.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
46.6 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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